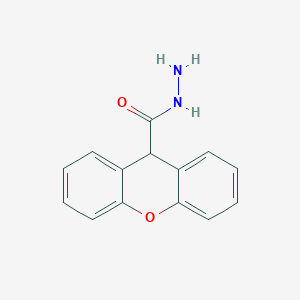

9H-xanthene-9-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

9H-xanthene-9-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-16-14(17)13-9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)13/h1-8,13H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVNAWMSFFMKDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90970187 | |

| Record name | 9H-Xanthene-9-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672120 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5484-20-8 | |

| Record name | 9H-Xanthene-9-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 9H-xanthene-9-carbohydrazide from ethyl 9H-xanthene-9-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 9H-xanthene-9-carbohydrazide from ethyl 9H-xanthene-9-carboxylate. This conversion is a critical step in the development of various derivatives of the xanthene core, a privileged scaffold in medicinal chemistry with a wide range of biological activities. This document outlines the chemical transformation, provides a detailed experimental protocol, and presents relevant physicochemical data.

Reaction Overview

The synthesis of this compound from its corresponding ethyl ester is achieved through a nucleophilic acyl substitution reaction known as hydrazinolysis. In this reaction, the lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group, resulting in the formation of the desired carbohydrazide. The reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent, most commonly ethanol.

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is presented below.

| Property | Ethyl 9H-xanthene-9-carboxylate | This compound |

| Molecular Formula | C₁₆H₁₄O₃ | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 254.28 g/mol | 240.26 g/mol |

| CAS Number | 10279-65-9 | 5484-20-8[1] |

| Appearance | White to off-white solid | Solid (predicted) |

| Melting Point | 68-71 °C | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in common organic solvents | Soluble in polar organic solvents (predicted) |

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from ethyl 9H-xanthene-9-carboxylate.

3.1. Materials and Reagents

-

Ethyl 9H-xanthene-9-carboxylate

-

Hydrazine hydrate (80-99% solution)

-

Ethanol (absolute)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and filter paper

-

Thin-layer chromatography (TLC) plates (silica gel)

3.2. Reaction Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 9H-xanthene-9-carboxylate (1.0 equivalent) in absolute ethanol. A typical concentration would be in the range of 0.1-0.5 M.

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 5-10 equivalents). The large excess of hydrazine hydrate helps to drive the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) and maintain the reflux for a period of 3 to 6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The reaction is considered complete when the spot corresponding to the starting ester has disappeared.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, is often a solid that will precipitate out of the solution upon cooling.

-

Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol or distilled water to remove any unreacted hydrazine hydrate and other impurities.

-

Drying: Dry the purified product under vacuum to obtain this compound.

3.3. Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques, including:

-

Melting Point: Determination of the melting point range.

-

Spectroscopy:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the xanthene core protons and the -NH and -NH₂ protons of the hydrazide group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon atoms of the xanthene scaffold and the carbonyl carbon of the hydrazide.

-

IR (Infrared) Spectroscopy: To detect the characteristic vibrational frequencies of the N-H bonds (typically in the range of 3200-3400 cm⁻¹) and the C=O bond of the amide (around 1640-1680 cm⁻¹).

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Visual Representations

4.1. Experimental Workflow

Caption: Workflow for the synthesis of this compound.

4.2. Chemical Reaction

Caption: Overall chemical transformation.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 9H-Xanthene-9-Carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 9H-xanthene-9-carbohydrazide. Due to the limited availability of public experimental spectral data for this specific compound, this guide provides a robust, predicted analysis based on the known spectral data of closely related analogs, including 9H-xanthene-9-carboxylic acid and N-(4-cyanophenyl)-9H-xanthene-9-carboxamide. This document outlines the expected spectral features, provides a comprehensive experimental protocol for NMR analysis, and includes a logical workflow for the structural elucidation of this and similar molecules.

Introduction to this compound

This compound is a derivative of the versatile xanthene scaffold, a privileged structure in medicinal chemistry. Xanthene derivatives are known to exhibit a wide range of biological activities, and the incorporation of a carbohydrazide moiety at the 9-position introduces a functional group capable of forming various derivatives and participating in hydrogen bonding, making it an interesting candidate for drug discovery and development. Accurate structural characterization is the cornerstone of any chemical research, and NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on data from structurally similar compounds, primarily 9H-xanthene-9-carboxylic acid and N-(4-cyanophenyl)-9H-xanthene-9-carboxamide, with DMSO-d₆ as the reference solvent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H9 (methine) | ~5.0 - 5.5 | Singlet (s) | 1H |

| Aromatic Protons | ~7.0 - 7.5 | Multiplet (m) | 8H |

| NH (amide) | ~8.0 - 9.0 | Broad Singlet (br s) | 1H |

| NH₂ (hydrazine) | ~4.0 - 5.0 | Broad Singlet (br s) | 2H |

Note: The chemical shifts of the NH and NH₂ protons are highly dependent on solvent, concentration, and temperature, and they may exchange with deuterium in the presence of D₂O.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (carbonyl) | ~165 - 175 |

| C9 (methine) | ~45 - 55 |

| Aromatic C-O | ~150 - 155 |

| Aromatic C-H & C-C | ~115 - 135 |

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following section details the methodology for the ¹H and ¹³C NMR analysis of this compound.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point. Other deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) could also be used, but may result in different chemical shifts, particularly for exchangeable protons.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[1] For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2]

-

Procedure:

-

Weigh the desired amount of this compound directly into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent.

-

Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.

-

To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Typically 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence with proton decoupling.

-

Spectral Width: Typically 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.[2]

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Caption: Workflow for Synthesis and NMR Characterization.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound for researchers in the field of medicinal chemistry and drug development. While the presented spectral data are predictive, they are based on sound chemical principles and data from closely related compounds, offering a reliable starting point for the analysis of this and similar molecules. The detailed experimental protocols and logical workflow further serve as a practical resource for the successful structural elucidation of novel xanthene derivatives. Experimental verification of these predictions will be invaluable to the scientific community.

References

Spectroscopic Analysis of 9H-xanthene-9-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 9H-xanthene-9-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines the synthesis, and detailed spectroscopic characterization using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The presented data, based on established principles and analysis of analogous structures, serves as a comprehensive reference for the identification and characterization of this molecule.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of an activated derivative of 9H-xanthene-9-carboxylic acid, such as an ester or an acyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final carbohydrazide product.

Caption: Synthetic pathway for this compound.

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound. This data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.30 | Singlet | 1H | -NH- (Amide) |

| ~7.90 - 7.20 | Multiplet | 8H | Aromatic Protons |

| ~4.80 | Singlet | 1H | H-9 (Methine) |

| ~4.40 | Broad Singlet | 2H | -NH₂ (Hydrazide) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C=O (Carbohydrazide) |

| ~152.0 | Aromatic Quaternary Carbon (C-O) |

| ~130.0 - 122.0 | Aromatic CH Carbons |

| ~116.0 | Aromatic Quaternary Carbon |

| ~45.0 | C-9 (Methine) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted FT-IR Data for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3200 | Strong, Broad | N-H Stretching (Amide and Hydrazide) |

| ~3050 | Medium | Aromatic C-H Stretching |

| ~2950 | Weak | Aliphatic C-H Stretching (Methine) |

| ~1660 | Strong | C=O Stretching (Amide I) |

| ~1600 | Medium | N-H Bending (Amide II) |

| ~1480 | Medium | C=C Stretching (Aromatic) |

| ~1250 | Strong | C-O-C Asymmetric Stretching (Xanthene Ether) |

| ~1100 | Medium | C-N Stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Predicted Fragment |

| 240 | [M]⁺ (Molecular Ion) |

| 209 | [M - NHNH₂]⁺ |

| 181 | [Xanthene-9-yl Cation]⁺ |

| 152 | [Biphenylene Ether Radical Cation]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

-

Sample Preparation: Approximately 10-15 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

-

-

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., TopSpin, MestReNova). Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (uATR) accessory.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond crystal of the uATR accessory.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

-

Data Processing: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum. The resulting transmittance or absorbance spectrum is analyzed.

Mass Spectrometry (MS)

-

Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer with a direct insertion probe (or equivalent GC-MS system).

-

Sample Introduction: A small amount of the sample is introduced into the ion source via the direct insertion probe, which is heated to ensure volatilization.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analysis:

-

Scan Range: m/z 40 - 400

-

Scan Rate: 1000 amu/s

-

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Spectroscopic Analysis Workflow

The characterization of this compound involves a logical workflow that integrates data from multiple spectroscopic techniques to confirm the molecular structure.

Caption: Workflow for spectroscopic analysis of this compound.

An In-depth Technical Guide on the Crystal Structure of 9H-xanthene-9-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and chemical properties of 9H-xanthene-9-carbohydrazide. While a definitive crystal structure for this compound is not publicly available, this document leverages crystallographic data from the closely related analogue, methyl 9H-xanthene-9-carboxylate, to infer the likely structural characteristics of the xanthene core. This guide also details relevant experimental protocols for the synthesis of the parent compound and discusses the probable intermolecular interactions that govern its crystal packing.

Molecular Profile

This compound (C14H12N2O2) is a derivative of the versatile xanthene scaffold, a privileged heterocyclic system in medicinal chemistry.[1] The unique three-dimensional structure of the xanthene core allows for the strategic placement of functional groups, enabling interactions with a variety of biological targets.[2] Derivatives of xanthene have shown significant potential in the development of antiviral, anticancer, antidiabetic, and neuroprotective agents.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C14H12N2O2 |

| Molecular Weight | 240.26 g/mol [1] |

| CAS Number | 5484-20-8[1] |

| InChI | InChI=1S/C14H12N2O2/c15-16-14(17)13-9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)13/h1-8,13H,15H2,(H,16,17)[1] |

| InChIKey | VDVNAWMSFFMKDT-UHFFFAOYSA-N[1] |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NN[1] |

Crystallographic Data (Analogue-Based)

The following crystallographic data are for methyl 9H-xanthene-9-carboxylate, which serves as a structural analogue for the xanthene moiety of this compound.

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C15H12O3 |

| Formula Weight | 240.25 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 25.6601 (16) |

| b (Å) | 5.7624 (3) |

| c (Å) | 15.7578 (9) |

| β (°) | 92.933 (4) |

| V (ų) | 2327.0 (2) |

| Z | 8 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 123 (2) |

| Refinement | |

| R-factor | 0.051 |

| wR-factor | 0.106 |

Molecular Geometry

The xanthene core is a defining feature of this class of compounds. In the analogue structure of methyl 9H-xanthene-9-carboxylate, the xanthone unit is non-planar, with the two benzene rings forming a dihedral angle of 24.81 (9)°. This bent conformation is a key characteristic of the xanthene scaffold. The substituent at the 9-position, in this case, the ester group, adopts a trans staggered conformation. It is anticipated that the carbohydrazide group in this compound would similarly occupy a pseudo-equatorial position relative to the central pyran-like ring.

Experimental Protocols

The synthesis of this compound typically proceeds through a multi-step process, beginning with the synthesis of the precursor, 9H-xanthene-9-carboxylic acid.

1. Synthesis of 9H-xanthene-9-carboxylic acid

This synthesis can be achieved via a two-step process involving the reduction of xanthone to xanthene, followed by carboxylation.

-

Step 1: Reduction of Xanthone to Xanthene

-

Materials: Xanthone, hydrazine hydrate, potassium hydroxide, diethylene glycol.[3]

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve xanthone in diethylene glycol.[3]

-

Add potassium hydroxide and hydrazine hydrate to the solution.[3]

-

Heat the mixture to reflux for 1-2 hours.[3]

-

Remove the condenser and allow the temperature to rise to distill off water and excess hydrazine.[3]

-

After cooling, the xanthene product can be isolated and purified.

-

-

-

Step 2: Carboxylation of Xanthene

-

Materials: Purified xanthene, anhydrous tetrahydrofuran (THF), a strong base (e.g., n-butyllithium), and crushed dry ice (solid CO2).[3]

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve the purified xanthene in anhydrous THF.[3]

-

Cool the solution to a low temperature (e.g., -78°C).[3]

-

Slowly add the strong base dropwise while maintaining the low temperature.[3]

-

Stir the resulting solution for approximately one hour at the low temperature.[3]

-

Quench the reaction by adding crushed dry ice in small portions.[3]

-

Allow the reaction mixture to warm to room temperature.[3]

-

Add water and extract with an organic solvent to remove any unreacted xanthene.[3]

-

Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the 9H-xanthene-9-carboxylic acid.[3]

-

Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.[3]

-

-

2. Synthesis of this compound from 9H-xanthene-9-carboxylic acid

The conversion of the carboxylic acid to the carbohydrazide can be achieved through the formation of an activated intermediate, such as an ester or an acyl chloride, followed by reaction with hydrazine hydrate. A common laboratory-scale procedure involves the esterification of the carboxylic acid followed by hydrazinolysis.

-

Step 1: Esterification to form an intermediate (e.g., Ethyl 9H-xanthene-9-carboxylate)

-

Materials: 9H-xanthene-9-carboxylic acid, absolute ethanol, concentrated sulfuric acid (catalyst).[3]

-

Procedure:

-

In a round-bottom flask, suspend 9H-xanthene-9-carboxylic acid in an excess of absolute ethanol.[3]

-

Carefully add a catalytic amount of concentrated sulfuric acid.[3]

-

Attach a reflux condenser and heat the mixture to a gentle reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).[3]

-

After the reaction is complete, cool the mixture to room temperature and reduce the volume of ethanol using a rotary evaporator.[3]

-

The crude ester can be purified by extraction and recrystallization.[3]

-

-

-

Step 2: Hydrazinolysis of the Ester

-

Materials: Purified ester intermediate, hydrazine hydrate, and a suitable solvent (e.g., ethanol).

-

Procedure:

-

Dissolve the ester in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for several hours, monitoring the reaction by TLC until the starting ester is consumed.

-

Upon completion, cool the reaction mixture. The this compound product will often precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold solvent, and dry. Further purification can be achieved by recrystallization.

-

-

Intermolecular Interactions and Crystal Packing

The crystal structure of this compound is expected to be significantly influenced by intermolecular hydrogen bonding involving the carbohydrazide moiety (-CONHNH2). This functional group contains both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen and the nitrogen atoms).

-

Hydrogen Bonding: The primary intermolecular interactions will likely be N-H···O hydrogen bonds, forming strong and directional links between molecules. These interactions are crucial in the formation of stable supramolecular structures. It is also possible for N-H···N hydrogen bonds to occur. The presence of multiple hydrogen bond donors and acceptors in the carbohydrazide group allows for the formation of extended one-, two-, or three-dimensional networks. Bifurcated hydrogen bonds, where one hydrogen atom interacts with two acceptor atoms, may also be present.

-

π-π Stacking: The aromatic benzene rings of the xanthene core are likely to participate in π-π stacking interactions. These interactions, while weaker than hydrogen bonds, play a significant role in the overall stability of the crystal lattice by promoting close packing of the molecules.

-

C-H···π and C-H···O Interactions: Weaker C-H···π and C-H···O interactions are also expected to contribute to the crystal packing. The aromatic rings can act as acceptors for hydrogen atoms from neighboring molecules, and the carbonyl oxygen can also act as a weak hydrogen bond acceptor.

References

The Dawn of Chromophores: A Technical Guide to the Discovery and History of Xanthene Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fascinating journey of xanthene compounds, from their serendipitous discovery to their current-day applications as vital tools in research and medicine. We delve into the seminal synthetic methodologies, present key quantitative data for a range of xanthene derivatives, and illuminate the intricate signaling pathways they modulate.

A Luminous Beginning: The Discovery of Xanthenes

The story of xanthene compounds begins in 1871 with the German chemist Adolph von Baeyer. While investigating the reactions of phthalic anhydride, he heated it with resorcinol, a dihydroxy-substituted phenol. The result was a brilliantly fluorescent yellow compound which he named "fluorescein," a nod to its most remarkable property.[1] This synthesis, a modified Friedel-Crafts acylation, marked the birth of the xanthene dyes, a class of compounds that would revolutionize the world of synthetic pigments and scientific imaging.

The core structure of these compounds is the xanthene heterocycle, a dibenzo-γ-pyrone framework. The brilliant colors and intense fluorescence of its derivatives arise from the extended π-electron system of this core, which can be further tuned by the introduction of various substituents.

The Evolution of Synthesis: From Classical Reactions to Modern Methodologies

Following von Baeyer's initial discovery, the field of xanthene synthesis has seen continuous innovation, with chemists developing more efficient and versatile methods to construct and functionalize this important scaffold.

The von Baeyer Synthesis of Fluorescein

The original synthesis of fluorescein involves the condensation of phthalic anhydride with two equivalents of resorcinol in the presence of a Lewis acid catalyst, typically anhydrous zinc chloride, at elevated temperatures (180-200 °C).[2]

Experimental Protocol: Synthesis of Fluorescein (von Baeyer, 1871)

-

Reactants: Phthalic anhydride (1 molar equivalent), Resorcinol (2 molar equivalents), Anhydrous Zinc Chloride (catalytic amount).

-

Procedure:

-

Thoroughly grind phthalic anhydride and resorcinol into a fine powder.

-

Add anhydrous zinc chloride to the mixture.

-

Heat the mixture in an oil bath to 180-200 °C for 30 minutes. The mixture will darken and solidify.

-

After cooling, dissolve the crude product in a dilute sodium hydroxide solution.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with dilute hydrochloric acid to precipitate the fluorescein.

-

Collect the precipitate by filtration, wash with water, and dry.

-

A significant improvement to this method involves the use of methanesulfonic acid, which serves as both a solvent and a catalyst, allowing for milder reaction conditions and often higher yields.[3]

The Grover, Shah, and Shah Synthesis of Hydroxyxanthones

In 1955, P. K. Grover, G. D. Shah, and R. C. Shah developed a valuable method for the synthesis of hydroxyxanthones. This reaction involves the condensation of an o-hydroxybenzoic acid with a phenol in the presence of fused zinc chloride and phosphorus oxychloride.[4]

Experimental Protocol: General Procedure for the Grover, Shah, and Shah Reaction

-

Reactants: o-Hydroxybenzoic acid (1 molar equivalent), Phenol (1 molar equivalent), Fused Zinc Chloride, Phosphorus Oxychloride.

-

Procedure:

-

Heat a mixture of the o-hydroxybenzoic acid, phenol, fused zinc chloride, and phosphorus oxychloride on a water bath for 1-2 hours.

-

Cool the reaction mixture and pour it into ice-water.

-

Filter the resulting solid product.

-

Wash the solid with a sodium hydrogen carbonate solution and then with water.

-

Dry the product and recrystallize from a suitable solvent.

-

Synthesis of Rhodamines

Rhodamines are a prominent class of xanthene dyes characterized by the presence of amino groups. A common synthetic route involves the reaction of phthalic anhydride with a m-aminophenol derivative. For instance, Rhodamine B is synthesized from phthalic anhydride and m-diethylaminophenol.[5][6]

Experimental Protocol: Synthesis of Rhodamine B

-

Reactants: Phthalic anhydride (1.2 molar equivalents), m-diethylaminophenol (1 molar equivalent).

-

Procedure:

-

Heat a stirred mixture of m-diethylaminophenol and phthalic anhydride to 175 °C under a carbon dioxide atmosphere.

-

Maintain the temperature at 170-175 °C and continue stirring for 6-7 hours.

-

Cool the reaction mixture to 40 °C and pour it into water.

-

Adjust the pH of the resulting slurry to 12 with caustic soda.

-

Collect the insoluble product by filtration.

-

Wash the filter cake with water and dry to obtain Rhodamine B base.

-

Quantitative Data of Representative Xanthene Compounds

The following tables summarize key quantitative data for some of the most well-known xanthene compounds.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Yield (%) | Reference |

| Fluorescein | C₂₀H₁₂O₅ | 332.31 | 314-316 | Orange-red powder | ~30 (von Baeyer) | [2][7] |

| Rhodamine B | C₂₈H₃₁ClN₂O₃ | 479.02 | 210-211 (decomposes) | Green crystals or reddish-violet powder | ~90 | [5][8][9] |

| 1,3-Dihydroxyxanthone | C₁₃H₈O₄ | 228.20 | 256-258 | Needles | - | [4] |

| Compound | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent | Reference |

| Fluorescein | 490 | 514 | 0.93 | aq. buffer (pH 7.4) | [10] |

| Rhodamine B | 553 | 627 | 0.65 | Basic ethanol | [9][11][12] |

| Eosin Y | 516 | 538 | 0.15 | aq. buffer (pH 7.4) | [10] |

| Rose Bengal | 548 | 567 | 0.02 | aq. buffer (pH 7.4) | [10] |

| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | Reference |

| Fluorescein | 8.00 (d, 1H), 7.81 (t, 1H), 7.72 (t, 1H), 7.29 (d, 1H), 6.72 (d, 2H), 6.57 (dd, 2H), 6.56 (d, 2H) | 168.9, 159.8, 152.2, 135.5, 129.8, 129.1, 124.8, 124.0, 112.9, 110.1, 102.4, 83.4 | [7][13] |

Xanthenes in Biological Systems: Modulating Cellular Pathways

The unique photophysical and chemical properties of xanthene compounds have led to their widespread use in biological research and as potential therapeutic agents. They are known to interact with and modulate key cellular signaling pathways.

Activation of AMP-Activated Protein Kinase (AMPK)

Certain xanthene derivatives have been identified as activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[14] Activation of AMPK can have therapeutic benefits in metabolic diseases such as type 2 diabetes. The binding of these small molecule activators to AMPK can occur at an allosteric site, distinct from the ATP-binding site, leading to a conformational change that promotes its activation.[15][16]

References

- 1. chimique.wordpress.com [chimique.wordpress.com]

- 2. scribd.com [scribd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nathan.instras.com [nathan.instras.com]

- 5. prepchem.com [prepchem.com]

- 6. Answered: you m-(diethylamino)phenol phthalic anhydride 2 НО. H₂SO4 (cat.) Heat Rhodamine B | bartleby [bartleby.com]

- 7. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Rhodamine B | C28H31ClN2O3 | CID 6694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Rhodamine B - Wikipedia [en.wikipedia.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. omlc.org [omlc.org]

- 12. Rhodamine B for fluorescence 81-88-9 [sigmaaldrich.com]

- 13. Making sure you're not a bot! [oc-praktikum.de]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Structural basis of AMPK regulation by small molecule activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Xanthene-Carbohydrazide Moiety: A Technical Guide to its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of a carbohydrazide group to a xanthene scaffold creates a molecule with a rich and versatile chemical reactivity profile. This combination holds significant promise in the fields of medicinal chemistry, materials science, and diagnostics. The xanthene core, a privileged scaffold in drug discovery, offers a rigid, three-dimensional structure with diverse biological activities, including antioxidant and enzyme inhibitory properties.[1][2][3][4] The carbohydrazide functional group, a derivative of hydrazine, provides a nucleophilic center, a precursor for various heterocyclic systems, and a metal-chelating moiety.[5][6]

This in-depth technical guide explores the fundamental reactivity of the carbohydrazide group when appended to a xanthene backbone. It provides a comprehensive overview of the key chemical transformations, detailed experimental protocols for representative reactions, and a summary of relevant quantitative data. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel xanthene-based compounds.

Core Reactivity of the Carbohydrazide Group

The reactivity of the carbohydrazide group (-NHNHCONHNH₂) is primarily dictated by the nucleophilicity of the terminal nitrogen atoms. This functional group can participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis.

Nucleophilic Reactions

The lone pair of electrons on the terminal nitrogen atoms of the carbohydrazide group makes it a potent nucleophile. This reactivity is central to many of its characteristic reactions.

-

Hydrazone Formation: One of the most fundamental reactions of carbohydrazides is their condensation with aldehydes and ketones to form stable hydrazones.[7][8] This reaction is often acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism. The resulting hydrazone can exist as E/Z isomers.

-

Acylation: The amino groups of carbohydrazide can be readily acylated by various acylating agents such as acid chlorides, anhydrides, and activated esters to form N-acylcarbohydrazides.[9][10][11] This reaction allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's properties.

-

Sulfonylation: Similar to acylation, carbohydrazides can react with sulfonyl chlorides to yield N-sulfonylcarbohydrazides.[12][13] This modification can be used to introduce sulfonamide moieties, which are prevalent in many therapeutic agents.

Cyclization Reactions

The carbohydrazide moiety serves as a valuable precursor for the synthesis of various five-membered heterocyclic rings, most notably 1,3,4-oxadiazoles and 1,2,4-triazoles. These heterocycles are important pharmacophores found in numerous biologically active compounds.[1][14][15][16][17][18]

-

Synthesis of 1,3,4-Oxadiazoles: Carbohydrazides can be cyclized to form 2,5-disubstituted 1,3,4-oxadiazoles. This transformation can be achieved through various methods, including reaction with carboxylic acids in the presence of a dehydrating agent (e.g., POCl₃) or by oxidative cyclization of the corresponding hydrazones.[1][14][15][16][17][18]

Metal Chelation

The carbohydrazide group, with its multiple nitrogen and oxygen atoms, can act as a chelating agent, forming stable complexes with various metal ions.[5] This property is of interest in the development of metal-sequestering agents, catalysts, and imaging probes.

The Xanthene Scaffold: A Platform for Diverse Functionality

The xanthene core is a dibenzo[b,e]pyran structure that provides a rigid and well-defined three-dimensional framework.[19] This scaffold is found in a variety of natural products and synthetic compounds with a broad spectrum of biological activities.[2][3][4][19]

Physicochemical Properties

The physicochemical properties of xanthene derivatives, such as solubility and lipophilicity, can be modulated by substitution on the aromatic rings and at the 9-position. The introduction of a carbohydrazide group at the 9-position is expected to increase the polarity and hydrogen bonding capacity of the molecule.

Biological Activities

Xanthene derivatives have been reported to exhibit a wide range of biological activities, including:

-

Antioxidant Activity: Many xanthene derivatives are potent antioxidants, capable of scavenging free radicals.[1][2][19][20]

-

Enzyme Inhibition: The xanthene scaffold has been utilized in the design of inhibitors for various enzymes, including cholinesterases and kinases.[2][3][4][19][20]

-

Anticancer Activity: Several xanthene derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][4][7][8][21][22][23]

Reactivity of the Xanthene-Carbohydrazide Moiety: A Synthesis

The reactivity of a carbohydrazide group attached to a xanthene scaffold will be a composite of the individual reactivities of both moieties, with potential for mutual electronic influence. The xanthene ring system, being electron-rich, may influence the nucleophilicity of the carbohydrazide group.

Expected Reactivity

Based on the fundamental principles of organic chemistry, the following reactions are anticipated for a xanthene-carbohydrazide derivative:

-

Reactions at the Carbohydrazide Terminus: The terminal amino groups of the carbohydrazide will undergo the characteristic reactions outlined in the "Core Reactivity of the Carbohydrazide Group" section, including hydrazone formation, acylation, sulfonylation, and cyclization.

-

Reactions involving the Xanthene Core: The aromatic rings of the xanthene scaffold can undergo electrophilic aromatic substitution, although the reaction conditions would need to be carefully controlled to avoid reaction at the more nucleophilic carbohydrazide group.

Quantitative Data

Quantitative data on the reactivity of carbohydrazide derivatives, particularly those on a xanthene scaffold, is limited in the literature. However, some relevant data for the parent structures can provide valuable insights.

| Parameter | Compound/Class | Value | Reference |

| pKa | Eosin Y (a xanthene dye) | pKa1: 2.8, pKa2: 3.8, pKa3: 4.8 | [16] |

| Erythrosin B (a xanthene dye) | pKa1: 2.2, pKa2: 3.6, pKa3: 4.7 | [16] | |

| Rose Bengal B (a xanthene dye) | pKa1: 2.0, pKa2: 3.5, pKa3: 4.5 | [16] | |

| IC₅₀ (Antioxidant Activity) | Hermannol (a natural xanthene) | 0.29 ± 0.011 mg/mL (DPPH) | |

| IC₅₀ (Enzyme Inhibition) | Xanthene-based thiosemicarbazones | 4.2 - 62 µM (AChE) | [19] |

| Xanthenedione derivative 5e | 31.0 ± 0.09 µM (AChE) | [3] | |

| IC₅₀ (Anticancer Activity) | Xanthene-cysteine conjugate 3 | 9.6 ± 1.1 nM (Caco-2 cells) | [2][4] |

| Hydrazone derivative 5 | Promising activity against A549 cells | [7] |

Experimental Protocols

The following are detailed, representative protocols for key reactions of the carbohydrazide group. These can be adapted for a xanthene-carbohydrazide substrate with appropriate modifications to reaction conditions and purification procedures.

Protocol 1: Synthesis of a Hydrazone from a Carbohydrazide

Reaction: Condensation of a carbohydrazide with an aldehyde.

Materials:

-

Carbohydrazide (1.0 eq)

-

Aromatic aldehyde (1.0 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve the carbohydrazide in ethanol in a round-bottom flask.

-

Add the aromatic aldehyde to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure hydrazone.[7][8]

Protocol 2: Acylation of a Carbohydrazide

Reaction: N-acylation of a carbohydrazide with an acid chloride.

Materials:

-

Carbohydrazide (1.0 eq)

-

Acid chloride (1.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (1.1 eq)

Procedure:

-

Suspend the carbohydrazide in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine to the suspension.

-

Slowly add the acid chloride dropwise to the cooled suspension with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.[9][10][11]

Protocol 3: Synthesis of a 1,3,4-Oxadiazole from a Carbohydrazide

Reaction: Cyclization of a carbohydrazide with a carboxylic acid.

Materials:

-

Carbohydrazide (1.0 eq)

-

Carboxylic acid (1.0 eq)

-

Phosphoryl chloride (POCl₃)

Procedure:

-

In a round-bottom flask, mix the carbohydrazide and the carboxylic acid.

-

Carefully add phosphoryl chloride dropwise to the mixture at 0 °C.

-

After the addition is complete, heat the reaction mixture at reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be recrystallized from a suitable solvent to yield the pure 1,3,4-oxadiazole.[1][14][15][16][17][18]

Visualizations

Signaling Pathway Inhibition by Xanthene Derivatives

Xanthene derivatives have been shown to inhibit various enzymes involved in cell signaling pathways, such as acetylcholinesterase (AChE) in neuronal signaling and various kinases in cancer signaling.

Caption: Inhibition of key enzymes in neuronal and cancer signaling pathways by xanthene derivatives.

Experimental Workflow for Hydrazone Synthesis

The synthesis of a hydrazone from a xanthene-carbohydrazide is a fundamental transformation. The general workflow is depicted below.

Caption: A typical experimental workflow for the synthesis of a xanthene-hydrazone derivative.

Logical Relationship of Carbohydrazide Reactivity

The core reactivity of the carbohydrazide group can be categorized into several key types of transformations.

Caption: The fundamental reactivity pathways of the carbohydrazide functional group.

Conclusion

The carbohydrazide group, when attached to a xanthene scaffold, presents a powerful combination of functionalities for the development of novel molecules with diverse applications. Its nucleophilic character allows for a wide range of derivatizations, including the formation of hydrazones, acylation, and sulfonylation products. Furthermore, its ability to undergo cyclization to form heterocycles like 1,3,4-oxadiazoles, coupled with the inherent biological activities of the xanthene core, opens up vast possibilities for the design of new therapeutic agents. This guide provides a foundational understanding of the reactivity of this important chemical entity, offering a starting point for further exploration and innovation in the field.

References

- 1. Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide - World Scientific News [worldscientificnews.com]

- 2. researchgate.net [researchgate.net]

- 3. Xanthenedione Derivatives, New Promising Antioxidant and Acetylcholinesterase Inhibitor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 6. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of some hydrazone derivatives as new anticandidal and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells | Bentham Science [benthamscience.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 15. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 18. luxembourg-bio.com [luxembourg-bio.com]

- 19. tandfonline.com [tandfonline.com]

- 20. scispace.com [scispace.com]

- 21. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. | Semantic Scholar [semanticscholar.org]

- 23. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of Novel Bioactive Derivatives from 9H-Xanthene-9-Carbohydrazide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 9H-xanthene-9-carbohydrazide. The focus is on the preparation of Schiff bases and 1,3,4-oxadiazoles, which are classes of compounds known for their diverse biological activities. This guide is intended to serve as a comprehensive resource, offering insights into synthetic methodologies, quantitative biological data for related compounds, and potential mechanisms of action.

Introduction to this compound Derivatives

The 9H-xanthene scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 9H-xanthene have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. This compound is a key intermediate that allows for the facile introduction of diverse functionalities, leading to the generation of novel chemical entities with therapeutic potential.

This document outlines the synthesis of two primary classes of derivatives:

-

Schiff Bases: Formed by the condensation of this compound with various aldehydes and ketones, these compounds possess an imine (-C=N-) linkage crucial for their biological activity.

-

1,3,4-Oxadiazoles: These five-membered heterocyclic compounds, synthesized from the carbohydrazide, are known for their metabolic stability and wide range of pharmacological effects.

Data Presentation: Biological Activities of Xanthene Derivatives

The following tables summarize the reported in vitro biological activities of various xanthene derivatives, providing a comparative overview of their potential. While specific data for derivatives of this compound are limited in publicly available literature, the data for analogous compounds highlight the therapeutic promise of this scaffold.

Table 1: Anticancer Activity of Xanthene Analogs

| Compound/Analog | Cell Line | Assay | IC50 (µM) |

| Xanthene sulfonamide derivative | HeLa (Cervical) | MTT | 1.93 |

| Xanthene derivative | MCF-7 (Breast) | MTT | 1.93 |

| Xanthene-1,8-dione derivative | HeLa (Cervical) | MTT | 0.7 |

| 9H-xanthene-9-carboxylic acid amide derivative | C26 (Colon) | MTT | 3.59 - 8.38 |

| Another 9H-xanthene-9-carboxylic acid amide derivative | HepG2 (Liver) | MTT | 2.97 - 7.12 |

Table 2: Antimicrobial Activity of Xanthene Analogs

| Compound/Analog | Microorganism | MIC (µg/mL) |

| Xanthene sulfonamide derivative | S. aureus | 15.62 |

| Xanthene sulfonamide derivative | E. coli | 31.25 |

| Xanthene sulfonamide derivative | C. albicans | 15.62 |

| Xanthene carboxamide derivative | S. aureus | >100 |

| Xanthene carboxamide derivative | E. coli | >100 |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent derivatization into Schiff bases and 1,3,4-oxadiazoles.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from ethyl 9H-xanthene-9-carboxylate.

Materials:

-

Ethyl 9H-xanthene-9-carboxylate

-

Hydrazine hydrate (80% or higher)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve ethyl 9H-xanthene-9-carboxylate (1 equivalent) in ethanol.

-

Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

-

Heat the reaction mixture to reflux with continuous stirring for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration using a Büchner funnel.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product, this compound, under vacuum.

Protocol 2: Synthesis of Schiff Bases from this compound

This protocol details the general procedure for the synthesis of Schiff bases via the condensation of this compound with various aromatic aldehydes.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, p-nitrobenzaldehyde)

-

Ethanol or Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.

-

Add an equimolar amount of the desired aromatic aldehyde (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst if ethanol is used as the solvent.

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The precipitated Schiff base is collected by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Protocol 3: Synthesis of 1,3,4-Oxadiazole Derivatives from this compound

This protocol describes the cyclization of this compound to form 2-substituted-5-(9H-xanthen-9-yl)-1,3,4-oxadiazoles.

Materials:

-

This compound

-

Aromatic carboxylic acid or acyl chloride

-

Phosphorus oxychloride (POCl₃) or other dehydrating agents

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

Method A: Using Aromatic Carboxylic Acid:

-

A mixture of this compound (1 equivalent) and an aromatic carboxylic acid (1 equivalent) is refluxed in an excess of phosphorus oxychloride for 5-7 hours.

-

After completion, the excess POCl₃ is removed under reduced pressure.

-

The residue is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.

-

The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent.

-

-

Method B: Using Acyl Chloride (Two-step synthesis):

-

Step 1: Synthesis of N-acylhydrazide: React this compound with an acyl chloride in the presence of a base (e.g., pyridine) in a suitable solvent (e.g., dichloromethane) at room temperature.

-

Step 2: Cyclodehydration: The resulting N-acylhydrazide is then cyclized to the 1,3,4-oxadiazole using a dehydrating agent like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid under reflux.

-

Work-up is similar to Method A.

-

Mandatory Visualizations

The following diagrams illustrate the synthetic workflows and a potential signaling pathway that may be modulated by these novel xanthene derivatives.

Caption: General workflow for the synthesis of derivatives from 9H-xanthene.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by xanthene derivatives.

Caption: LKB1-dependent AMPK activation by certain 9H-xanthene-9-carboxamide derivatives.

Application Notes and Protocols for Amide Coupling Reactions with 9H-xanthene-9-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of synthetic chemistry, particularly in the fields of medicinal chemistry and drug development. The synthesis of novel amide derivatives of 9H-xanthene-9-carbohydrazide is of significant interest due to the diverse biological activities associated with the xanthene scaffold. This document provides detailed protocols for the amide coupling of this compound with carboxylic acids using common coupling reagents. The protocols are designed to be a starting point for researchers, and optimization may be necessary for specific substrates.

Core Concepts and Signaling Pathways

The 9H-xanthene moiety is a privileged scaffold in medicinal chemistry, known to interact with various biological targets. Amide derivatives of this core structure can be designed to modulate a wide range of signaling pathways. For instance, different functional groups introduced via the amide bond can influence the compound's binding affinity to specific enzymes or receptors, potentially impacting pathways related to inflammation, cancer, or neurodegenerative diseases. The hydrazide functional group of this compound provides a versatile handle for introducing diverse chemical moieties.

Data Presentation: Illustrative Reaction Parameters

The following table summarizes typical reaction conditions and expected yields for the amide coupling of a generic carboxylic acid with this compound using different coupling reagents. Please note that these are illustrative values and actual results may vary depending on the specific substrates and reaction conditions.

| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| EDC/HOBt | DIPEA | DMF | 0 to RT | 12-24 | 70-90 |

| HATU | DIPEA | DMF | 0 to RT | 2-6 | 85-95 |

| T3P | Pyridine | CH₂Cl₂ | 0 to RT | 4-8 | 75-90 |

Abbreviations: EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: 1-Hydroxybenzotriazole, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, T3P: Propylphosphonic anhydride, DIPEA: N,N-Diisopropylethylamine, DMF: N,N-Dimethylformamide, CH₂Cl₂: Dichloromethane, RT: Room Temperature.

Experimental Protocols

Materials and Methods

-

Reagents: this compound (CAS: 5484-20-8), carboxylic acid of interest, EDC, HOBt, HATU, T3P, DIPEA, pyridine, DMF, CH₂Cl₂, ethyl acetate, saturated aqueous NaHCO₃ solution, brine, anhydrous MgSO₄.

-

Equipment: Round-bottom flasks, magnetic stirrer, ice bath, standard glassware for organic synthesis, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup.

Protocol 1: Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using EDC and HOBt.

Procedure:

-

To a stirred solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (0.1-0.5 M) at 0 °C, add EDC (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add this compound (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling using HATU

This protocol outlines a procedure for the amide coupling of a carboxylic acid with this compound using the highly efficient coupling reagent HATU.

Procedure:

-

To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, work up the reaction as described in Protocol 1 (steps 6-8).

Visualizations

Experimental Workflow for Amide Coupling

Caption: General experimental workflow for the amide coupling of a carboxylic acid with this compound.

Logical Relationship of Coupling Reagents

Caption: Classification of common amide coupling reagents used in organic synthesis.

Application Notes and Protocols for the Biological Screening of Novel 9H-Xanthene-9-Carbohydrazide Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9H-xanthene scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1] The introduction of a carbohydrazide moiety at the 9-position offers a versatile handle for creating diverse analogs with potentially enhanced or novel pharmacological profiles. This document provides detailed application notes and standardized protocols for the initial biological screening of new 9H-xanthene-9-carbohydrazide analogs to assess their therapeutic potential.

Data Presentation: Biological Activities of Xanthene Analogs

The following tables summarize the biological activities of various xanthene derivatives, providing a comparative baseline for newly synthesized this compound analogs.

Table 1: Anticancer Activity of Xanthene Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Xanthene Analog 1 | MCF-7 (Breast) | MTT Assay | 0.28 ± 0.08 | [2] |

| Xanthene Analog 2 | HepG2 (Liver) | MTT Assay | 0.39 ± 0.08 | [2] |

| Hydrazone Derivative 1 | LN-229 (Glioblastoma) | MTT Assay | 0.77 | [3] |

| Xanthene-dione 4h | BT474 (Breast) | MTT Assay | N/A (% activity: 86.25±1.25) | [4] |

| Xanthene-dione 4i | MCF-7 (Breast) | MTT Assay | N/A (% activity: 93.24±1.80) | [4] |

Note: The data presented are for structurally related compounds and should be used as a reference for comparison with new this compound analogs.

Table 2: Antimicrobial Activity of Xanthene and Hydrazide Derivatives

| Compound ID | Microorganism | Assay Type | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Hydrazide-hydrazone 5f | E. coli | Broth Microdilution | 16 - 20.4 | 2.5 | [5] |

| Hydrazide-hydrazone 5c | B. subtilis | Broth Microdilution | N/A | 2.5 | [5] |

| Hydrazide-hydrazone 18 | S. aureus MRSA | Broth Microdilution | N/A | 3.91 | [3] |

| Xanthene Sulfonamide 6c | Various Bacteria & Fungi | N/A | N/A | Effective | [6] |

| Xanthene Carboxamide 8b | Various Bacteria & Fungi | N/A | N/A | Effective | [6] |

MIC: Minimum Inhibitory Concentration

Table 3: Antioxidant Activity of Xanthene Derivatives

| Compound ID | Assay Type | IC50 (µM) | Reference |

| Hermannol | DPPH Radical Scavenging | 0.29 ± 0.011 mg/mL | [7] |

| Hydrazone 7d | DPPH Radical Scavenging | Best scavenger in series | [8] |

| Hydrazone 8d | ABTS Radical Scavenging | Best scavenger in series | [8] |

| 1,2-dihydroxy-9H-xanthen-9-one | Mitochondrial Antioxidant | Mitigated oxidative stress by up to 40% | [9] |

IC50 values and activity metrics will vary based on the specific analog and assay conditions.

Experimental Protocols

Detailed methodologies for the primary screening of new this compound analogs are provided below.

Protocol 1: In Vitro Anticancer Screening - MTT Assay

This protocol assesses the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with fresh medium containing various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol determines the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microplates

-

Test compounds (dissolved in DMSO)

-

Standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)

-

Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth in 96-well plates.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of the synthesized compounds.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Test compounds (dissolved in methanol)

-

Ascorbic acid or Trolox (as a standard antioxidant)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a 96-well plate, add a solution of the test compound at various concentrations to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the biological screening of new this compound analogs.

Potential Signaling Pathway

Given the prevalence of anticancer activity among xanthene derivatives, a potential mechanism of action could involve the induction of apoptosis. The following diagram depicts a simplified intrinsic apoptosis signaling pathway that could be investigated for active anticancer compounds.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, characterization and antimicrobial activity of novel xanthene sulfonamide and carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient [mdpi.com]

Application Notes and Protocols: 9H-xanthene-9-carbohydrazide in the Synthesis of Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential application of 9H-xanthene-9-carbohydrazide and its derivatives as anticancer agents. The xanthene scaffold is a well-established privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] By functionalizing the 9-position with a carbohydrazide moiety, a versatile synthon is created, allowing for the synthesis of a wide array of derivatives, including Schiff bases, which are also recognized for their anticancer potential.[3][4]

This document outlines the synthetic protocols for preparing this compound and its subsequent conversion into Schiff base derivatives. It also presents a summary of the cytotoxic activities of structurally related compounds to guide further research and development in this area.

Data Presentation

While specific anticancer activity data for derivatives of this compound is limited in publicly available literature, the following tables summarize the cytotoxic activities of various xanthene and carbohydrazide derivatives against several human cancer cell lines. This information provides a valuable reference for the potential efficacy of this class of compounds.

Table 1: Anticancer Activity of Xanthene Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | DU-145 (Prostate) | Cell Growth Inhibition | 36 | [5] |

| MCF-7 (Breast) | Cell Growth Inhibition | 50 | [5] | |

| HeLa (Cervical) | Cell Growth Inhibition | 42 | [5] | |

| 9-Benzyl-9H-xanthen-9-ol | HeLa (Cervical) | Cytotoxicity | 0.213 | [5] |

Table 2: Anticancer Activity of Hydrazone and Schiff Base Derivatives

| Compound Class | Cancer Cell Line | Assay | IC50 Range (µM) | Reference |

| Pyrrolizine Schiff Bases | MCF-7 (Breast) | SRB Assay | 0.250 - >100 | [4] |

| HEPG2 (Liver) | SRB Assay | 0.784 - >100 | [4] | |

| Benzohydrazides | A-549 (Lung) | MTT Assay | Moderate to Significant Activity | [6] |

| Nano Schiff Base Metal Complexes | MCF-7 (Breast) | MTT Assay | 23.4 (for Pd complex) | [7] |

Experimental Protocols

The following protocols provide a general methodology for the synthesis of this compound and its derivatization to form Schiff bases.

Protocol 1: Synthesis of 9H-xanthene-9-carboxylic acid

This two-step protocol outlines the synthesis of the precursor 9H-xanthene-9-carboxylic acid from xanthone.[6][8]

Step 1: Reduction of Xanthone to Xanthene

-

Materials: Xanthone, hydrazine hydrate, potassium hydroxide, diethylene glycol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve xanthone in diethylene glycol.

-

Add potassium hydroxide and hydrazine hydrate to the solution.

-

Heat the mixture to reflux for 1-2 hours.

-

Remove the condenser and allow the temperature to rise to distill off water and excess hydrazine.

-

Once the temperature reaches approximately 200°C, continue to reflux for an additional 3-4 hours.

-

Cool the reaction mixture and pour it into a large volume of water.

-

Collect the precipitated xanthene by filtration, wash thoroughly with water, and dry.

-

The crude xanthene can be purified by recrystallization from ethanol.

-

Step 2: Carboxylation of Xanthene

-

Materials: Xanthene, a strong base (e.g., n-butyllithium), anhydrous tetrahydrofuran (THF), dry ice (solid carbon dioxide).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified xanthene in anhydrous THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add the strong base (e.g., n-butyllithium solution) dropwise while maintaining the low temperature.

-

Stir the resulting deep red solution for approximately 1 hour at the low temperature.

-

Quench the reaction by adding crushed dry ice in small portions.

-

Allow the reaction mixture to warm to room temperature.

-

Add water and extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted xanthene.

-

Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the 9H-xanthene-9-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

-

Protocol 2: Synthesis of Ethyl 9H-xanthene-9-carboxylate

This protocol describes the Fischer esterification of 9H-xanthene-9-carboxylic acid.[6][8]

-

Materials: 9H-xanthene-9-carboxylic acid, absolute ethanol, concentrated sulfuric acid.

-

Procedure:

-

In a round-bottom flask, suspend 9H-xanthene-9-carboxylic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and reduce the volume of ethanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 9H-xanthene-9-carboxylate.

-

The crude product can be purified by column chromatography or recrystallization.

-

Protocol 3: Synthesis of this compound

This protocol outlines the conversion of the ethyl ester to the carbohydrazide.

-

Materials: Ethyl 9H-xanthene-9-carboxylate, hydrazine hydrate, ethanol.

-

Procedure:

-

Dissolve ethyl 9H-xanthene-9-carboxylate in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for several hours, monitoring the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature.

-

The product, this compound, may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

-

Protocol 4: Synthesis of N'-(Arylmethylene)-9H-xanthene-9-carbohydrazides (Schiff Bases)

This is a general procedure for the synthesis of Schiff bases from this compound and various aromatic aldehydes.[4]

-

Materials: this compound, substituted aromatic aldehyde, absolute ethanol, glacial acetic acid (catalyst).

-

Procedure:

-

Dissolve this compound in absolute ethanol in a round-bottom flask.

-